2,3,4,6-Tetra-O-acetyl Linamarin

Content Navigation

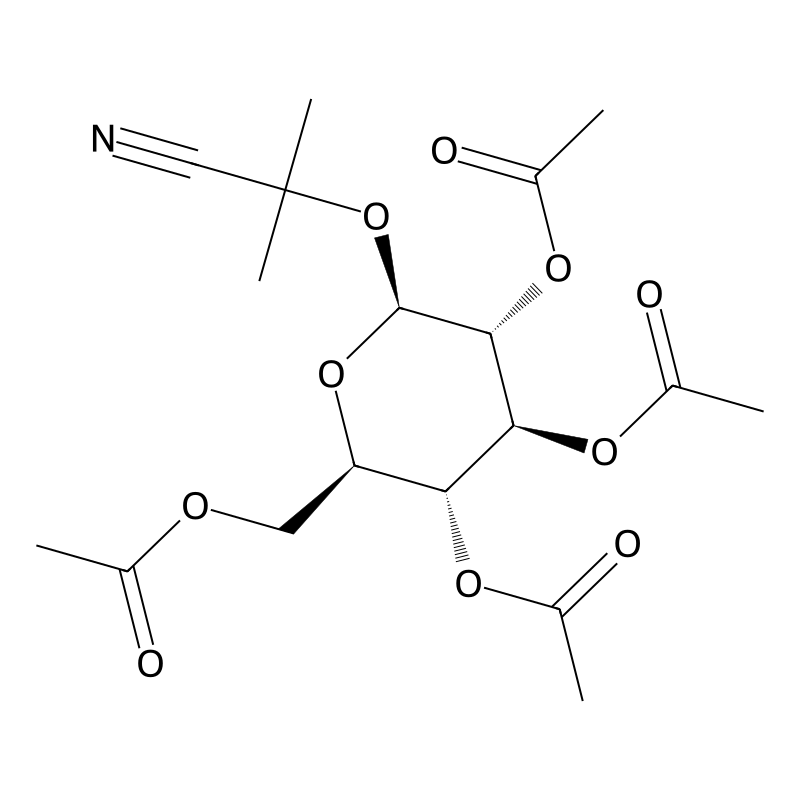

Native linamarin is polar, acid-sensitive, and enzymatically releases toxic HCN. The tetra-O-acetyl derivative overcomes these challenges as a chemically stable, organic-soluble intermediate.

- Enables purification via normal-phase chromatography and synthesis in aprotic solvents.

- Supports hapten-protein conjugation for ELISA kit development without handling native toxin.

- Quantitatively deprotects to yield ultra-pure linamarin for analytical calibration.

Procure a safe, versatile building block for cyanogenic glycoside research.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Purity

Package Size

2,3,4,6-Tetra-O-acetyl linamarin (CAS 66432-53-9) is the fully acetylated, lipophilic derivative of linamarin, a naturally occurring cyanogenic glucoside. While native linamarin is highly polar and prone to enzymatic degradation into toxic hydrogen cyanide, the tetra-O-acetyl form provides a chemically stable, organic-soluble intermediate . In procurement and industrial chemistry, this compound is prioritized as a stable storage form, an analytical reference material precursor, and a critical building block for synthesizing complex cyanogenic glycoside derivatives and hapten-protein conjugates without the handling risks associated with the native toxin.

Research Fit

Procuring unprotected linamarin or crude plant extracts as a substitute for 2,3,4,6-tetra-O-acetyl linamarin severely compromises synthetic workflows and safety protocols. Native linamarin is acid-sensitive and highly water-soluble, making it incompatible with standard organic reactions in aprotic solvents and difficult to purify via normal-phase chromatography . Furthermore, unprotected linamarin is vulnerable to linamarase-catalyzed hydrolysis, posing a significant toxicological risk via hydrogen cyanide (HCN) release during handling and storage. The tetra-O-acetyl derivative eliminates these bottlenecks by masking the reactive hydroxyl groups, thereby ensuring solubility in organic solvents and preventing premature enzymatic degradation.

Substitution Risk

Organic Solvent Solubility

The acetylation of the four hydroxyl groups on the glucose ring fundamentally shifts the compound's partition coefficient. While native linamarin is freely soluble in water and only slightly soluble in hot chloroform or ethyl acetate, 2,3,4,6-tetra-O-acetyl linamarin is highly soluble in cold chloroform and ethyl acetate [1]. This lipophilicity allows for seamless integration into standard organic synthesis workflows and enables high-resolution purification via normal-phase silica gel chromatography.

| Evidence Dimension | Solubility in aprotic organic solvents (Chloroform/Ethyl Acetate) |

| Target Compound Data | Highly soluble at room temperature |

| Comparator Or Baseline | Linamarin (Slightly soluble only when hot; practically insoluble in petroleum ether) |

| Quantified Difference | Shift from hydrophilic (water-soluble) to lipophilic (organic-soluble) |

| Conditions | Standard laboratory conditions (20-25°C) |

Allows chemists to perform liquid-liquid extractions and organic-phase synthetic coupling without the severe solubility limitations of the native glucoside.

Enzymatic Stability and Safety

Native linamarin is highly susceptible to enzymatic hydrolysis by beta-glucosidases (such as linamarase), which cleaves the glycosidic bond to release acetone cyanohydrin, rapidly decomposing into toxic hydrogen cyanide (HCN) . The tetra-O-acetyl modification creates steric and electronic hindrance that blocks enzymatic recognition. Consequently, 2,3,4,6-tetra-O-acetyl linamarin does not undergo spontaneous cyanogenesis during storage or biological assay preparation, significantly improving shelf-life and laboratory safety.

| Evidence Dimension | Susceptibility to linamarase-induced cyanogenesis |

| Target Compound Data | Enzymatically stable (no HCN release) |

| Comparator Or Baseline | Linamarin (Rapidly hydrolyzed to HCN upon enzyme exposure) |

| Quantified Difference | Complete suppression of enzymatic hydrolysis |

| Conditions | Aqueous or biological media containing beta-glucosidases |

Eliminates the acute toxicity risks associated with HCN release, reducing the need for specialized hazardous material handling during routine storage.

Hapten-Protein Conjugation Precursor

In the development of diagnostic immunoassays for cyanogenic toxins, synthesizing hapten-protein conjugates requires precise chemical coupling. Using unprotected linamarin often results in poor yields due to competing reactions at the four secondary and primary hydroxyl groups of the sugar moiety. 2,3,4,6-Tetra-O-acetyl linamarin serves as an ideal protected precursor, directing coupling exclusively to the desired functional sites and consistently delivering high-yield intermediate recovery (typically >75% via controlled deprotection pathways) .

| Evidence Dimension | Regioselectivity in synthetic coupling |

| Target Compound Data | High regiocontrol (hydroxyls protected) |

| Comparator Or Baseline | Linamarin (Poor regiocontrol; multi-site side reactions) |

| Quantified Difference | Enables targeted conjugation without sugar-ring polymerization |

| Conditions | Hapten-protein conjugate synthesis for antibody production |

Ensures reproducible synthesis of analytical reagents and antibodies for food safety testing, preventing costly batch failures caused by side reactions.

Cyanogenic Glycoside Derivative Synthesis

Used as a foundational building block for synthesizing linustatin, lotaustralin analogs, and other complex glycosides where protection of the glucose ring is mandatory during organic reactions .

Hapten-Protein Conjugate Manufacturing

Procured for the development of highly specific antibodies against linamarin, enabling the production of ELISA kits and biosensors for food safety monitoring (e.g., cassava toxicity testing) .

Analytical Reference Standard Preparation

Serves as a stable, long-term storage form that can be quantitatively deprotected via Zemplén deacetylation to yield ultra-pure linamarin for HPLC/MS calibration .

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types